1-Fluoro-3,5-diiodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

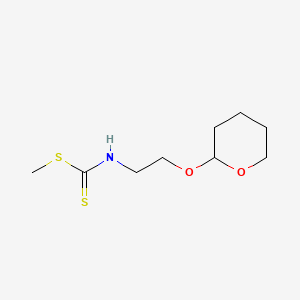

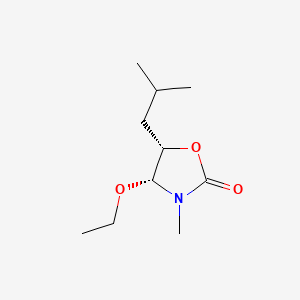

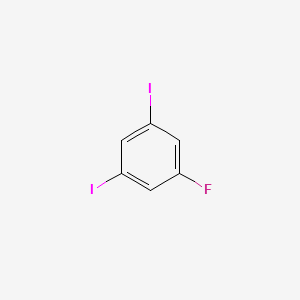

1-Fluoro-3,5-diiodobenzene is a compound with the molecular formula C6H3FI2 . It has a molecular weight of 347.89 g/mol . The compound is also known by other names such as 1,3-DIIODO-5-FLUOROBENZENE and Benzene, 1-fluoro-3,5-diiodo- .

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H . The Canonical SMILES representation is C1=C(C=C(C=C1I)I)F . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that fluorinated benzene compounds can participate in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a density of 2.5±0.1 g/cm³ . It has a boiling point of 276.0±20.0 °C at 760 mmHg . The compound has a molar refractivity of 52.1±0.3 cm³ . It has no hydrogen bond donors or acceptors and no freely rotating bonds . The compound has a polar surface area of 0 Ų and a polarizability of 20.6±0.5 10^-24 cm³ .科学的研究の応用

Charge Control in SNAr Reactions : A study by Cervera, Marquet, and Martin (1996) explored the reactions of various halogenonitrobenzenes, providing insights into substitution reactions relevant to compounds like 1-Fluoro-3,5-diiodobenzene. They found that the nature of nucleophiles significantly influences the substitution patterns in these compounds, with implications for their reactivity and applications in organic synthesis (Cervera, Marquet, & Martin, 1996).

Organometallic Chemistry and Catalysis : Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes in organometallic chemistry and catalysis. They highlighted the reduced electron-donating ability of fluorinated benzenes, which impacts their interaction with metal centers, a property likely relevant to this compound (Pike, Crimmin, & Chaplin, 2017).

Vicarious Electrophilic Substitution : Banks et al. (1999) studied the vicarious electrophilic substitution reactions of various benzenes, which is applicable to understanding the chemical behavior of this compound in different reaction conditions (Banks et al., 1999).

Serum Amino Acids Determination : The reaction of 1-fluoro-2,4 dinitrobenzene with amino acids was investigated by R. D. Rapp (1963) as a method for determining serum amino acids, suggesting potential biochemical applications for similar fluorinated benzenes (Rapp, 1963).

Molecular Rearrangement with Cysteine : Burchfield (1958) investigated the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine. This study is relevant for understanding the interaction of this compound with biological molecules, particularly in the context of protein analysis and toxicology (Burchfield, 1958).

C−H···F Interactions in Crystal Structures : Thalladi et al. (1998) discussed the C−H···F interactions in crystalline fluorobenzenes. This is crucial for understanding the solid-state properties of this compound, which may impact its use in material sciences (Thalladi et al., 1998).

Practical Fluorination of Compounds : Kitamura et al. (2011) reported on a practical method for fluorinating 1,3-dicarbonyl compounds, a technique that could be applicable to the synthesis or modification of this compound (Kitamura et al., 2011).

Safety and Hazards

1-Fluoro-3,5-diiodobenzene may cause eye and skin irritation . It may also cause irritation of the digestive tract if swallowed, and respiratory tract irritation if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

While specific future directions for 1-Fluoro-3,5-diiodobenzene are not available, it’s worth noting that fluorinated benzene compounds are often used as building blocks in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . They can also be used in the synthesis of key intermediates for other compounds .

作用機序

Target of Action

1-Fluoro-3,5-diiodobenzene is a highly fluorinated and iodinated benzene derivative. The molecule contains two iodine atoms at position 3 and 5 and one fluorine atom at position 1 of the benzene ring . This suggests that this compound may also interact with magnesium or similar elements.

Mode of Action

. This suggests that this compound may also exhibit increased reactivity, potentially leading to various chemical transformations.

特性

IUPAC Name |

1-fluoro-3,5-diiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSQOZKFAENLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FI2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697870 |

Source

|

| Record name | 1-Fluoro-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123629-53-8 |

Source

|

| Record name | 1-Fluoro-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)